molecular formula C7H15ClN2O2 B2808436 methyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride CAS No. 1884703-33-6

methyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride

Cat. No.: B2808436
CAS No.: 1884703-33-6
M. Wt: 194.66
InChI Key: ISGCXABXTUELRP-RGMNGODLSA-N
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Description

Methyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride is a chiral piperazine derivative with the molecular formula C₇H₁₃ClN₂O₂ (based on stereochemical data) and a molecular weight of 192.65 g/mol (calculated). This compound features a piperazine ring substituted with a methyl group at the (2S)-position and a methyl ester carboxylate group at the 1-position, forming a hydrochloride salt for enhanced stability and solubility . It is commonly utilized as a pharmaceutical intermediate, particularly in synthesizing enantiomerically pure drugs due to its stereochemical specificity. Key identifiers include:

  • CAS Registry Number: 1217720-49-4
  • Synonyms: (S)-1-N-CBZ-2-methylpiperazine hydrochloride, (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride .

Its stereochemistry and functional groups make it a critical building block in medicinal chemistry, enabling controlled modifications for drug design.

Properties

IUPAC Name

methyl (2S)-2-methylpiperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-6-5-8-3-4-9(6)7(10)11-2;/h6,8H,3-5H2,1-2H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGCXABXTUELRP-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCN1C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride typically involves the reaction of 2-methylpiperazine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: The major product is typically a carboxylic acid derivative.

    Reduction: The major product is an alcohol derivative.

    Substitution: The major product depends on the nucleophile used; for example, alkylation results in an alkylated piperazine derivative.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
Methyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride is significant in the development of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity. For instance, it serves as a building block in synthesizing various piperazine derivatives, which are known for their pharmacological properties, including anti-anxiety and antipsychotic effects .

2. Enzyme Inhibition Studies
Research indicates that derivatives of this compound exhibit enzyme inhibition properties. Studies have shown its potential as a urease inhibitor, which could be beneficial in treating conditions related to urea metabolism . The mechanism of inhibition can be analyzed through kinetic studies, providing insights into the compound's efficacy as a therapeutic agent.

Organic Synthesis Applications

1. Synthetic Intermediates
This compound acts as an important intermediate in organic synthesis. It can be utilized in the preparation of more complex molecules through various reactions such as acylation and alkylation processes. Its versatility enables chemists to explore diverse synthetic pathways to create novel compounds with desired properties .

2. Catalysis
this compound has been investigated for its role in catalyzing reactions involving electrophiles and nucleophiles. Its ability to stabilize reactive intermediates makes it a valuable component in catalytic cycles, enhancing reaction rates and selectivity .

Biochemical Research Applications

1. Buffering Agent
In biochemical experiments, this compound serves as an organic buffer. It helps maintain pH stability during enzymatic reactions, which is crucial for accurate experimental outcomes . This property is particularly useful in studies involving enzyme kinetics and metabolic pathways.

2. Nanoparticle Synthesis
Recent studies have explored the use of this compound in the biosynthesis of nanoparticles, specifically gold nanoparticles. The compound's ability to stabilize nanoparticles during synthesis indicates its potential application in nanotechnology and materials science .

Case Studies

StudyApplicationFindings
Drug Discovery Research Enzyme InhibitionThis compound demonstrated significant urease inhibition, suggesting therapeutic potential for urea-related disorders .
Organic Synthesis Synthetic IntermediatesUtilized as a precursor for synthesizing piperazine derivatives with enhanced biological activity .
Nanotechnology Nanoparticle StabilizationEffective in stabilizing gold nanoparticles during biosynthesis, showcasing its utility in materials science .

Mechanism of Action

The mechanism of action of methyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved can include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity/Solubility Key Differences
(S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride 1217720-49-4 C₁₃H₁₉ClN₂O₂ 270.76 Benzyl ester, (2S)-methyl 97% purity, soluble in DMSO Larger benzyl group increases lipophilicity vs. methyl ester in target compound
Methyl 1-methylpiperazine-2-carboxylate 405513-08-8 C₇H₁₄N₂O₂ 158.20 Methyl ester, 1-methyl N/A Lacks stereochemical specificity and hydrochloride salt
(R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride 639029-52-0 C₉H₁₄Cl₂N₄ 249.14 Chloropyrazine, (R)-methyl N/A Pyrazine ring introduces aromaticity and alters reactivity
(2S,5S)-1,2,5-Trimethylpiperazine hydrochloride 1152112-93-0 C₇H₁₇ClN₂ 164.68 Three methyl groups N/A Additional methyl groups reduce solubility and increase steric hindrance
1-(2-Methoxyphenyl)piperazine dihydrochloride 5464-78-8 C₁₁H₁₇Cl₂N₂O 279.17 2-Methoxyphenyl N/A Aryl substitution enhances receptor-binding potential vs. aliphatic esters

Stereochemical Variants

The (2S)-configuration of methyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride distinguishes it from racemic or (R)-isomers. For example:

  • (S)-Piperazine-2-carboxylic acid dihydrochloride (CAS 158663-69-5) shares the (S)-chirality but replaces the methyl ester with a carboxylic acid, reducing solubility in organic solvents .
  • (R)-Piperazine-2-carboxylic acid dihydrochloride (CAS 126330-90-3) demonstrates how stereoinversion can drastically alter biological activity, particularly in enzyme inhibition .

Functional Group Modifications

  • Ester vs. Acid Derivatives : Replacement of the methyl ester with a carboxylic acid (e.g., piperazine-2-carboxylic acid dihydrochloride , CAS 3022-15-9) lowers lipid solubility but enhances ionic interactions in aqueous environments .
  • Aromatic vs. Aliphatic Substituents : Compounds like 1-(2-(methylsulfonyl)phenyl)piperazine hydrochloride (CAS 916488-42-1) incorporate sulfonyl groups, improving metabolic stability compared to aliphatic esters .

Pharmacological Relevance

  • Drug Intermediates : The target compound’s methyl ester group facilitates prodrug synthesis, whereas 1-methyl-4-(phenylmethyl)piperazine hydrochloride (CAS 133) is used in antipsychotic drug synthesis due to its benzyl substitution .
  • Radical Scavengers : Unlike 2,2-diphenyl-1-picrylhydrazyl (CAS 1898-66-4), which is a free radical used in antioxidant assays, this compound lacks redox activity but serves as a chiral scaffold .

Biological Activity

Methyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride is a compound that has garnered attention in biological and chemical research due to its unique structural features and biological activities. This article delves into its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₄ClN₂O₂, with a molecular weight of approximately 174.65 g/mol. The compound features a piperazine ring with a methyl group at the second position and a carboxylate functional group, contributing to its buffering properties and stability in various biological applications.

Biological Activity Overview

This compound exhibits significant biological activity primarily as a non-ionic organic buffering agent . Its ability to maintain pH levels between 6 and 8.5 makes it particularly valuable in cell culture applications and biochemical assays where enzymatic reactions are sensitive to pH fluctuations.

Key Biological Activities:

  • Buffering Capacity : Effective in stabilizing pH, crucial for enzyme activity.
  • Enzyme Interaction : Influences enzyme stability and activity, making it essential in assays requiring precise pH control.
  • Synthesis Intermediate : Serves as a versatile intermediate in organic synthesis, potentially leading to the creation of novel compounds with unique biological properties.

1. Cell Culture and Biochemical Assays

This compound is frequently used in cell culture studies due to its buffering capacity. It helps maintain optimal conditions for cell growth and metabolic activity.

2. Pharmaceutical Development

This compound is investigated for its potential role in drug development, particularly as a building block for synthesizing various pharmaceutical agents targeting different health conditions. Piperazine derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties.

Comparative Analysis of Similar Compounds

The following table summarizes the characteristics of compounds structurally related to this compound:

Compound NameMolecular FormulaUnique Features
(S)-tert-butyl 2-methylpiperazine-1-carboxylateC₁₀H₂₁ClN₂O₂Tert-butyl group enhances lipophilicity
(S)-benzyl 2-methylpiperazine-1-carboxylateC₁₃H₁₉ClN₂O₂Benzyl group increases steric bulk
(R)-(-)-2-MethylpiperazineC₅H₁₂N₂Lacks carboxylate functionality

This compound stands out due to its specific buffering capabilities, making it particularly effective in biological applications where pH stability is critical.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

  • Study on Enzyme Stability : Research indicates that the compound significantly enhances the stability of certain enzymes under varying pH conditions, demonstrating its utility in biochemical assays where enzyme activity is paramount .
  • Antimicrobial Properties : Investigations into the antimicrobial potential of piperazine derivatives have shown that compounds similar to this compound exhibit notable activity against various pathogens, suggesting potential therapeutic applications.

Q & A

Advanced Research Question

  • ICH Guidelines : Follow Q3A(R2) for impurity profiling (e.g., ≤0.15% for unknown impurities) .
  • Spectroscopic Mapping : Compare intermediates with reference standards (e.g., Fmoc-piperazine derivatives) using FTIR and HRMS .
  • Stability Testing : Assess intermediates under accelerated conditions (40°C/75% RH) to identify degradation pathways .

What safety protocols are critical for handling this compound?

Basic Research Question

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

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